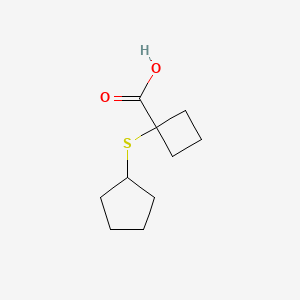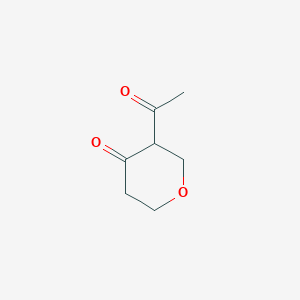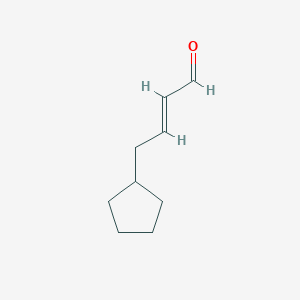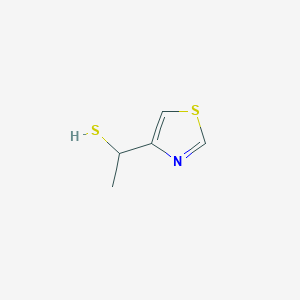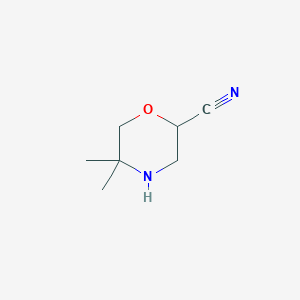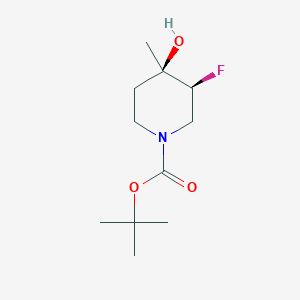![molecular formula C7H13NO2 B13066649 6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
6,9-Dioxa-2-azaspiro[3.6]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dioxa-2-azaspiro[3.6]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.
Méthodes De Préparation
The synthesis of 6,9-Dioxa-2-azaspiro[3.6]decane typically involves the use of commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is advantageous due to its simplicity and the availability of starting materials . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Des Réactions Chimiques
6,9-Dioxa-2-azaspiro[3.6]decane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can lead to the formation of pyrrolidine derivatives .
Applications De Recherche Scientifique
6,9-Dioxa-2-azaspiro[3.6]decane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, spiro compounds, including this compound, are studied for their potential as biologically active compounds. These compounds have shown promise in the development of drugs targeting various diseases, including cancer and metabolic disorders .
Mécanisme D'action
The mechanism of action of 6,9-Dioxa-2-azaspiro[36]decane involves its interaction with specific molecular targets and pathwaysThis modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
6,9-Dioxa-2-azaspiro[3.6]decane can be compared with other spiro compounds, such as 8-oxa-2-azaspiro[4.5]decane and 2,6-dioxa-9-azaspiro[3.6]decane. These compounds share similar structural features but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
6,9-dioxa-2-azaspiro[3.6]decane |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6-7(5-9-1)3-8-4-7/h8H,1-6H2 |
Clé InChI |
KFMBMVLMCCUKFH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2(CNC2)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


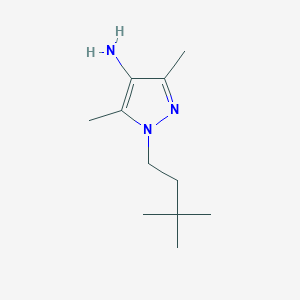
amine](/img/structure/B13066573.png)
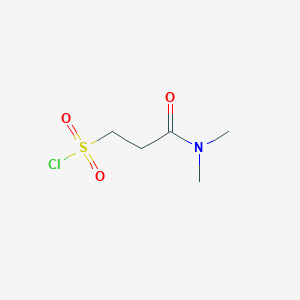
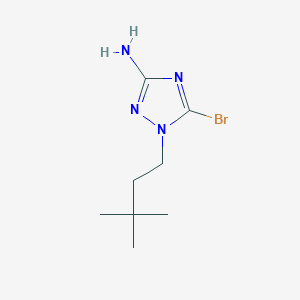
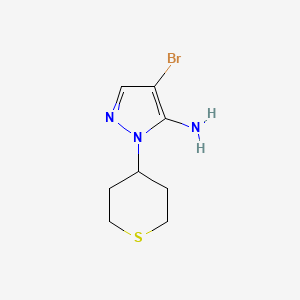
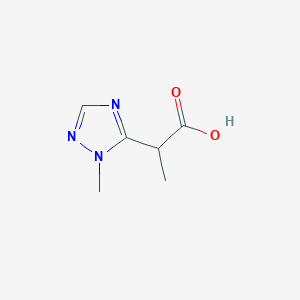
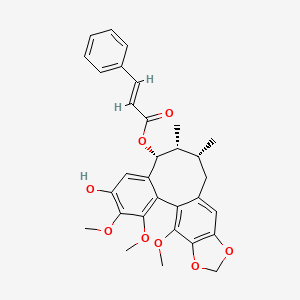
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
